5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate
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Overview
Description
5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate is a complex organic compound characterized by the presence of multiple functional groups, including tert-butyl, amino, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and esterification. One common approach involves the use of tert-butyl hydroperoxide and aldehydes in the presence of catalysts like Bu4NI to achieve the desired tert-butyl esters . Flow microreactor systems have also been employed to introduce the tert-butoxycarbonyl group efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for the continuous production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide in the presence of catalysts.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, Bu4NI, and various catalysts. Reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl peresters, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and protein function. Detailed studies on its mechanism of action are necessary to fully understand its effects and applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl 4-amino-1-piperidinecarboxylate: Employed in organic synthesis and pharmaceutical research.
Uniqueness
Its structure allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C18H32N2O7 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-methyl 2-[[2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H32N2O7/c1-17(2,3)26-13(21)9-8-12(16(24)25-7)20-15(23)11(19)10-14(22)27-18(4,5)6/h11-12H,8-10,19H2,1-7H3,(H,20,23) |
InChI Key |
ORDFQNXOMWIXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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